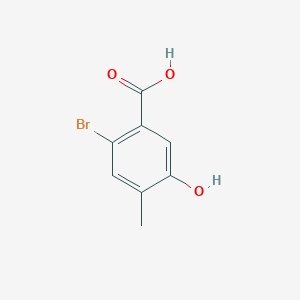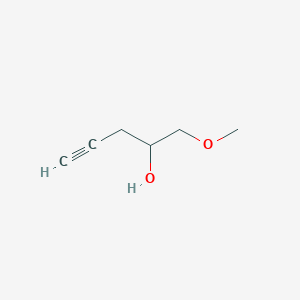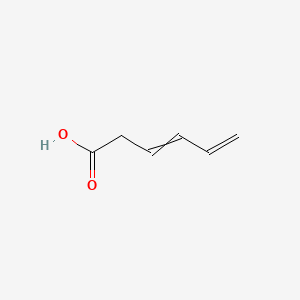
Hexa-3,5-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexa-3,5-dienoic acid, also known as sorbic acid, is a naturally occurring organic compound with the chemical formula C6H8O2. It is a medium-chain fatty acid and is characterized by the presence of two conjugated double bonds in its structure. This compound is commonly used as a food preservative due to its antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexa-3,5-dienoic acid can be synthesized through various methods. One common synthetic route involves the condensation of malonic acid and crotonaldehyde. Another method involves the nickel-catalyzed reaction of allyl chloride, acetylene, and carbon monoxide . Additionally, substituted this compound methyl esters can be prepared by 1,2-carbonyl transposition of the corresponding dienones using lead (IV) acetate and boron trifluoride-diethyl ether in benzene at room temperature .
Industrial Production Methods
Commercially, this compound is produced from crotonaldehyde and ketene. This method is preferred due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Hexa-3,5-dienoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into different saturated or partially saturated compounds.
Substitution: It can undergo substitution reactions, particularly at the double bonds, leading to the formation of various derivatives.
Common reagents used in these reactions include lead (IV) acetate, boron trifluoride-diethyl ether, and nickel catalysts . Major products formed from these reactions include substituted this compound methyl esters and other derivatives .
Applications De Recherche Scientifique
Hexa-3,5-dienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: Its antimicrobial properties make it useful in studying microbial growth and inhibition.
Medicine: It is investigated for its potential therapeutic effects and as a preservative in pharmaceutical formulations.
Industry: It is widely used as a food preservative to prevent the growth of mold, yeast, and fungi.
Mécanisme D'action
The antimicrobial activity of hexa-3,5-dienoic acid is primarily due to its ability to disrupt microbial cell membranes. It targets the cell membrane, leading to increased permeability and leakage of cellular contents, ultimately causing cell death. The compound’s effectiveness is influenced by factors such as pH and concentration .
Comparaison Avec Des Composés Similaires
Hexa-3,5-dienoic acid can be compared with other unsaturated fatty acids such as:
Linoleic acid: Another unsaturated fatty acid with two double bonds, commonly found in vegetable oils.
Oleic acid: A monounsaturated fatty acid with one double bond, found in olive oil.
Arachidonic acid: A polyunsaturated fatty acid with four double bonds, involved in inflammatory responses.
This compound is unique due to its specific structure and antimicrobial properties, making it particularly useful as a preservative in the food industry .
Propriétés
Formule moléculaire |
C6H8O2 |
|---|---|
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
hexa-3,5-dienoic acid |
InChI |
InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-4H,1,5H2,(H,7,8) |
Clé InChI |
KRMCNXUYEWISGE-UHFFFAOYSA-N |
SMILES canonique |
C=CC=CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B11720392.png)
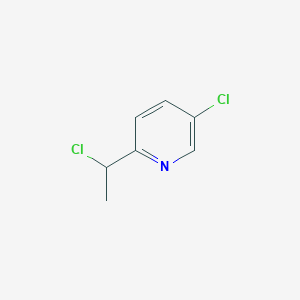
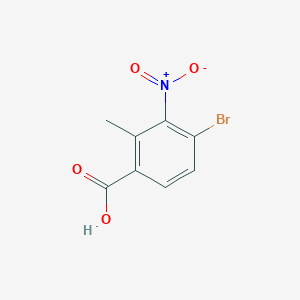
![[(1-Methylcyclobutyl)methyl]hydrazine hydrochloride](/img/structure/B11720413.png)
![2-Bromo-6-(difluoromethoxy)benzo[d]thiazole](/img/structure/B11720414.png)
![3-[4-(Methoxycarbonyl)furan-2-yl]prop-2-enoic acid](/img/structure/B11720417.png)

